molecular formula C6H15ClN2 B1582886 Cyclohexylhydrazine hydrochloride CAS No. 30929-57-8

Cyclohexylhydrazine hydrochloride

Cat. No. B1582886
CAS RN: 30929-57-8
M. Wt: 150.65 g/mol
InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N
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Description

Cyclohexylhydrazine hydrochloride (CHH) is a water-soluble organic compound that has been used in the laboratory for a variety of purposes. It is a colorless crystalline solid with a molecular weight of 203.61 g/mol and a melting point of 205-207°C. CHH is a primary amine that is used in organic synthesis as a reagent for the synthesis of a variety of compounds, such as heterocyclic compounds, amines, and aldehydes. It is also used in the preparation of pharmaceuticals and other specialty products.

Scientific Research Applications

Synthesis Applications

  • Carbazoles Synthesis : Cyclohexylhydrazine hydrochloride is used in the one-pot synthesis of various substituted carbazoles, employing a sequence of condensation, cyclization, and dehydrogenation under metal-free conditions. This process utilizes molecular oxygen as an oxidant, indicating its role in green chemistry applications (Xiao et al., 2012).

  • Intermediate in Synthesizing Cyclohexylhydrazine Dimethanesulfonate : A synthesis method suitable for scale-up of cyclohexylhydrazine dimethanesulfonate has been developed, involving the condensation of cyclohexanone with tert-butyl carbazate, reduction of hydrazone carboxylate to hydrazine carboxylate, and subsequent steps (Connolly et al., 2000).

  • Palladium-Catalyzed Cyclization : This method involves the cyclization of 2-bromocyclohex-1-enecarboxylic acids with arylhydrazines or their hydrochlorides to form 2-anilinohydroisoindoline-1,3-diones (Yoon & Cho, 2015).

  • Synthesis of Pyrazole and Isoxazoline Derivatives : Cyclohexylhydrazine hydrochloride is used in the eco-friendly synthesis of bioactive pyrazoline and isoxazoline derivatives from α, β-unsaturated cyclohexanone. These compounds demonstrated excellent activity against Multi Drug Resistant bacteria (Wasi et al., 2013).

  • Domino Fischer Indole Reaction : An environmentally benign synthesis of 4,6-diaryl-2,3,3a,4-tetrahydro-1H-pyrido[3,2,1-jk]carbazoles in water, facilitated by the reaction of cyclohexanones with phenylhydrazine hydrochloride under microwave irradiation (Chitra et al., 2011).

Biological Applications

  • GABAergic Neurotransmission Augmentation : Novel compounds including N-(substituted)-2-[4-(substituted)benzylidene]hydrazinecarbothioamides, which use cyclohexylhydrazine hydrochloride as a precursor, were synthesized and evaluated for anticonvulsant activity. They showed promising results in enhancing GABAergic neurotransmission (Tripathi & Kumar, 2013).

  • Phenylhydrazine Hydrochloride Toxicity Study : Research has been conducted to study the cytotoxic effects of phenylhydrazine hydrochloride, a related compound, on zebrafish embryos and larvae. This study offers insights into the potential toxicological impacts of similar hydrazine compounds (Rajagopal et al., 2019).

  • Antimicrobial and Anti-inflammatory Agents : Pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives, synthesized using cyclohexylhydrazine hydrochloride, have been evaluated for their antimicrobial and anti-inflammatory activities (Kendre et al., 2015).

properties

IUPAC Name

cyclohexylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHODNPRNTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947029
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexylhydrazine hydrochloride

CAS RN

30929-57-8, 24214-73-1
Record name Hydrazine, cyclohexyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30929-57-8
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, cyclohexyl-, hydrochloride
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydrazine hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
M Tian, S Liu, X Bu, J Yu, X Yang - Chemistry–A European …, 2020 - Wiley Online Library
… secondary alkyl sources such as ethylhydrazine oxalate (2 l), isopropylhydrazine hydrochloride (2 m), cyclopentylhydrazine hydrochloride (2 n) and cyclohexylhydrazine hydrochloride (…
J Zhang, Z Yin, P Leonard, J Wu, K Sioson… - Angewandte …, 2013 - Wiley Online Library
… The reaction of quinone monoketal 1 a with cyclohexylhydrazine hydrochloride 2 c in the presence of … When cyclohexylhydrazine hydrochloride (2 c) was used in our optimized process, …
Number of citations: 35 onlinelibrary.wiley.com
C Nan, J Dong, H Tian, H Shi, S Shen, J Xu, X Li… - Journal of Molecular …, 2018 - Elsevier
Oxidations of hydrazine (H 2 NNH 2 ) and substituted hydrazines (t-C 4 H 9 HNNH 2 and c-C 6 H 11 HNNH 2 ) by [IrCl 6 ] 2− are found to obey overall second-order kinetics: −d[IrCl 6 2− …
Number of citations: 16 www.sciencedirect.com
BT Gillis, PE Beck - The Journal of Organic Chemistry, 1962 - ACS Publications
The reaction of ethyl azodicarboxylate (I) with simple conjugated dienes resulted in Diels-Alder 1, 4-addition, whereas with more highly substituted conjugated dienes addition occurred …
Number of citations: 69 pubs.acs.org
RS Thombal, YR Lee - Organic letters, 2018 - ACS Publications
… Moreover, the reactions of 2-hydrazinopyridine dihydrochloride (heterocyclic hydrazine) or cyclohexylhydrazine hydrochloride (alkyl hydrazine) with (E)-3-(dimethylamino)acrylate (6a) …
Number of citations: 35 pubs.acs.org
W Baker, WD Ollis, VD Poole - Journal of the Chemical Society …, 1949 - pubs.rsc.org
… and on acid hydrolysis cyclohexylhydrazine hydrochloride. Further evidence in support of the proposed structure for the sydnones is provided by a study of their ultra-violet absorption …
Number of citations: 187 pubs.rsc.org
L Williams - 1962 - search.proquest.com
… Cyclohexylhydrazine hydrochloride could also be prepared by isomerization followed by hydroylsis of azo-bis-cyclohexane (Eq. 6). The melting point of this product was 1-2 degrees …
Number of citations: 0 search.proquest.com
M Li, M Peng, W Huang, L Zhao, S Wang, C Kang… - Organic …, 2023 - ACS Publications
… The reaction was also compatible with cyclohexylhydrazine hydrochloride and converted to 3na in 49% yield. To our delight, 4-hydrazinylbenzenesulfonamide hydrochloride was also …
Number of citations: 4 pubs.acs.org
KD Dobbs, J Feldman, WJ Marshall… - The Journal of …, 2014 - ACS Publications
… After the addition of acetic acid and either cyclohexylhydrazine hydrochloride (compounds 1–4) or methyl hydrazine (compound 5) and heating at 90 C followed by purification, 5-aryl-…
Number of citations: 22 pubs.acs.org
J Li, D Yang, P Tong, C Wang, B Wang… - Inorganic Chemistry, 2020 - ACS Publications
… (7c) NH 2 NHCy was prepared by the reaction of cyclohexylhydrazine hydrochloride (Tokyo Chemical Industry) and sodium ethoxide (Energy Chemical). Triethylamine (Energy …
Number of citations: 6 pubs.acs.org

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